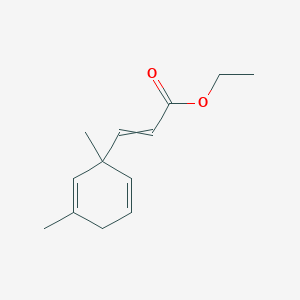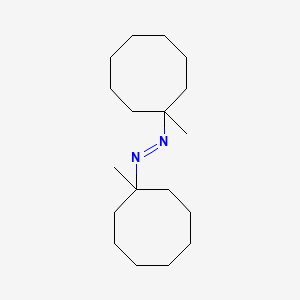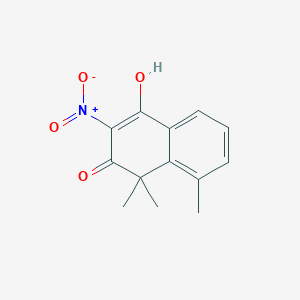
5-(2-Aminoethyl)-6-methylbenzene-1,2,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminoethyl)-6-methylbenzene-1,2,4-triol is an organic compound characterized by the presence of an aminoethyl group and three hydroxyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-6-methylbenzene-1,2,4-triol typically involves the introduction of the aminoethyl group and hydroxyl groups onto a benzene ring. One common method involves the nitration of 6-methylbenzene-1,2,4-triol followed by reduction to introduce the aminoethyl group. The reaction conditions often require the use of strong acids and reducing agents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Aminoethyl)-6-methylbenzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aminoethyl group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Aplicaciones Científicas De Investigación
5-(2-Aminoethyl)-6-methylbenzene-1,2,4-triol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2-Aminoethyl)-6-methylbenzene-1,2,4-triol involves its interaction with various molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can participate in redox reactions, contributing to the compound’s antioxidant properties. These interactions can influence cellular processes and biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of hydroxyl groups.
3-(2-Aminoethyl)-1H-indol-5-ol: Contains an indole ring instead of a benzene ring.
S-(2-Aminoethyl)-L-cysteine: Contains a sulfur atom and is used in different biochemical contexts.
Uniqueness
5-(2-Aminoethyl)-6-methylbenzene-1,2,4-triol is unique due to the combination of its aminoethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
64632-43-5 |
|---|---|
Fórmula molecular |
C9H13NO3 |
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
5-(2-aminoethyl)-6-methylbenzene-1,2,4-triol |
InChI |
InChI=1S/C9H13NO3/c1-5-6(2-3-10)7(11)4-8(12)9(5)13/h4,11-13H,2-3,10H2,1H3 |
Clave InChI |
WWYQEGUUFKELML-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1O)O)O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


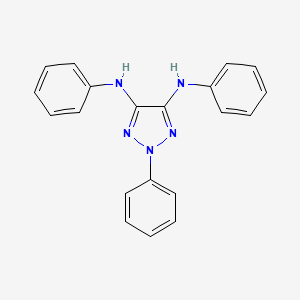
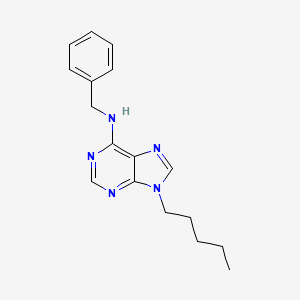

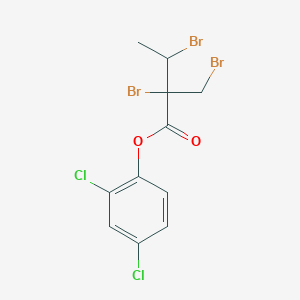
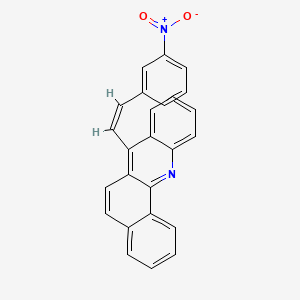


![3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14496596.png)
